Enitociclib

概要

準備方法

BAY1251152 の合成経路と反応条件は、公的に入手可能な情報源では詳細に記載されていません。 この化合物は、CDK9 の選択的阻害を含む一連の化学反応によって合成されることが知られています。 工業生産方法には、化学合成、精製、製剤など、標準的な医薬品製造プロセスが使用される可能性があります .

化学反応の分析

BAY1251152 は、主に CDK9 との相互作用に焦点を当てたさまざまな化学反応を起こします。 この化合物は CDK9 に結合してリン酸化とキナーゼ活性を阻害するため、PTEFb による RNA ポリメラーゼ II の活性化を阻止します。 これにより、さまざまな抗アポトーシスタンパク質の遺伝子転写が阻害されます . これらの反応で使用される一般的な試薬と条件には、CDK9 の選択的阻害を確実にするために、特定の阻害剤と制御された実験室環境が含まれます .

科学研究の応用

BAY1251152 は、化学、生物学、医学、産業などの分野で、科学研究において大きな可能性を示しています。 特に急性骨髄性白血病、非ホジキンリンパ腫、慢性リンパ性白血病などの血液癌における抗癌特性について広く研究されています . CDK9 を選択的に阻害するこの化合物の能力は、癌やその他の病気における転写調節の役割を理解するための貴重なツールとなっています .

科学的研究の応用

Clinical Applications

-

Non-Hodgkin Lymphoma (NHL)

- Enitociclib is being evaluated in phase 1 clinical trials for its efficacy against NHL. Preliminary results indicate a favorable safety profile with manageable side effects such as mild gastrointestinal issues and fatigue .

- In a study involving patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL), this compound demonstrated significant antitumor activity, achieving complete metabolic remissions in some cases .

- Chronic Lymphocytic Leukemia (CLL)

-

Combination Therapies

- This compound is being studied in combination with venetoclax and prednisone for relapsed/refractory diffuse large B-cell lymphoma and peripheral T-cell lymphoma. Early results show an overall response rate of 57%, with partial responses noted in patients previously considered refractory to treatment .

Preclinical Studies

Preclinical research has highlighted this compound's ability to overcome therapeutic resistance in various models:

- Mantle Cell Lymphoma (MCL) : Studies have shown that this compound effectively induces apoptosis in MCL cell lines and xenograft models resistant to other therapies .

- Multiple Myeloma (MM) : In preclinical studies, this compound exhibited significant antitumor efficacy both as a monotherapy and in combination with other agents like lenalidomide and bortezomib . The compound demonstrated synergistic effects when combined with these treatments, enhancing apoptosis in MM cells .

Safety Profile

The safety profile of this compound has been encouraging:

- In phase 1 trials, no dose-limiting toxicities were reported among participants . Side effects were primarily mild to moderate, allowing for continued administration without significant complications .

Case Study 1: Double-Hit Diffuse Large B-Cell Lymphoma

- A patient with DH-DLBCL achieved complete metabolic remission after treatment with this compound, demonstrating the drug's potential as an effective therapy in challenging cases .

Case Study 2: Peripheral T-Cell Lymphoma

作用機序

BAY1251152 の作用機序は、CDK9 に結合してリン酸化とキナーゼ活性を阻害することです。 この阻害は、PTEFb による RNA ポリメラーゼ II の活性化を阻止し、さまざまな抗アポトーシスタンパク質の遺伝子転写を抑制します。 関与する分子標的と経路には、癌細胞の生存に不可欠な MYC や MCL-1 などの癌遺伝子のダウンレギュレーションが含まれます .

類似の化合物との比較

BAY1251152 は、CDK9 阻害剤として、高い選択性と効力を持つ点が特徴です。 類似の化合物には、AT-7519 やフラボピリドールなどの他の CDK 阻害剤が含まれます。 BAY1251152 は、優れた選択性と標的モジュレーションによって際立っており、より高い有効性と安全性プロファイルをもたらす可能性があります .

類似化合物との比較

BAY1251152 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include other CDK inhibitors such as AT-7519 and flavopiridol. BAY1251152 stands out due to its improved selectivity and target modulation, which may result in better efficacy and safety profiles .

生物活性

Enitociclib, also known as VIP152, is a selective inhibitor of cyclin-dependent kinase 9 (CDK9) that has shown promising biological activity, particularly in the treatment of various lymphoid malignancies. This article explores the compound's mechanism of action, preclinical and clinical findings, and its potential therapeutic applications.

This compound exerts its effects primarily through the inhibition of CDK9, a key regulator of transcriptional elongation by RNA polymerase II. By inhibiting CDK9, this compound disrupts the synthesis of short-lived proteins such as MYC and MCL1, which are crucial for cell survival in certain cancers. This leads to:

- Decreased transcriptional activity : this compound significantly downregulates MYC expression and other CDK9-regulated genes, inducing apoptosis in cancer cells.

- Induction of apoptosis : The compound activates apoptotic pathways, particularly through caspase-3 activation, enhancing its anti-cancer efficacy .

Preclinical Findings

In vitro studies have demonstrated that this compound effectively inhibits cell viability across various lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values range from 32 to 172 nM, indicating potent activity against both mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cells .

Table 1: Summary of Preclinical Findings

| Study Type | Cell Lines Tested | IC50 Range (nM) | Key Findings |

|---|---|---|---|

| In vitro | MCL and DLBCL | 32 - 172 | Induces apoptosis; inhibits MYC and MCL1 synthesis |

| In vivo | SU-DHL-10 xenografts | Not specified | Tumor growth inhibition reaching 0.5% of control |

| Gene Expression | MYC+ DLBCL cell lines | Not applicable | Downregulation of MYC and antiapoptotic proteins |

Clinical Studies

This compound has been evaluated in several clinical trials, particularly focusing on patients with relapsed or refractory lymphomas. The results indicate a favorable safety profile and encouraging efficacy.

Phase 1 Trials

In a dose-escalation trial involving patients with high-grade B-cell lymphoma, this compound was administered intravenously at doses ranging from 5 to 30 mg weekly. Notable outcomes included:

- Complete Metabolic Remissions : Two patients achieved complete metabolic responses lasting over two years.

- Partial Responses : Several patients exhibited partial responses, particularly those with MYC-driven tumors .

Table 2: Summary of Clinical Trial Results

| Trial Phase | Patient Population | Dosage (mg/week) | Outcomes |

|---|---|---|---|

| Phase 1 | High-grade B-cell lymphoma | 30 | 2 complete remissions; multiple partial responses |

| Phase 1 | Relapsed/refractory lymphomas | 10-15 | Promising combination with venetoclax; well tolerated |

| Ongoing Trials | Various lymphoid malignancies | Varies | Safety profile favorable; ongoing efficacy assessments |

Case Studies

One notable case involved a patient with angioimmunoblastic T-cell lymphoma who experienced a significant reduction in tumor burden (91%) following treatment with this compound combined with venetoclax and prednisone. This highlights the potential for synergistic effects when combining this compound with other therapies .

特性

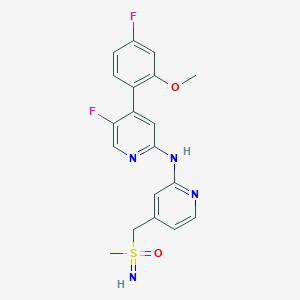

IUPAC Name |

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCUMZWULWOUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110196 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610358-59-2 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。